molecular formula C19H22ClNO6S B11507041 Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

Katalognummer: B11507041
Molekulargewicht: 427.9 g/mol
InChI-Schlüssel: VZUNDMCQFZZSFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. Its structure, featuring a sulfonylamino linker between two distinct aryl systems, suggests potential as a scaffold for developing receptor antagonists. This aligns with a major trend in neuropeptide research, where non-peptide antagonists have proven to be invaluable tools for investigating peptide receptors at molecular and anatomical levels . Such compounds often offer clear advantages over peptide antagonists, including metabolic stability, oral activity, and the ability to cross the blood-brain barrier, making them superior for in vivo studies . Researchers can utilize this chemical as a key intermediate in synthesizing more complex target molecules or as a candidate for high-throughput screening to elucidate its specific biological targets and mechanism of action. Its application may span the exploration of G-protein-coupled receptor (GPCR) signaling pathways, which are implicated in a vast array of physiological processes and disease states . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C19H22ClNO6S

Molekulargewicht

427.9 g/mol

IUPAC-Name

ethyl 3-[(5-chloro-2-methoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C19H22ClNO6S/c1-4-27-19(22)12-16(13-5-8-15(25-2)9-6-13)21-28(23,24)18-11-14(20)7-10-17(18)26-3/h5-11,16,21H,4,12H2,1-3H3

InChI-Schlüssel

VZUNDMCQFZZSFZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chlorosulfonation Reaction

5-Chloro-2-methoxybenzene undergoes chlorosulfonation using chlorosulfonic acid at 0–5°C, yielding the sulfonyl chloride. Key parameters include:

  • Temperature control : Exothermic reaction necessitates ice-bath cooling to minimize byproducts.

  • Stoichiometry : A 1:1 molar ratio of substrate to chlorosulfonic acid ensures complete conversion.

Reaction Conditions

ParameterValue
SolventDichloromethane
Temperature0–5°C
Reaction Time4 hours
Yield85–90%

Isolation involves precipitation in ice-water followed by vacuum filtration.

Preparation of Ethyl 3-Amino-3-(4-Methoxyphenyl)Propanoate

Knoevenagel Condensation

4-Methoxybenzaldehyde reacts with ethyl cyanoacetate in the presence of ammonium acetate, forming ethyl 3-cyano-3-(4-methoxyphenyl)propanoate.

Optimization Insights

  • Catalyst : Piperidine (5 mol%) enhances reaction rate and yield.

  • Solvent : Ethanol facilitates homogeneous mixing and mild conditions.

Reduction of Cyano Group

The nitrile intermediate is reduced to the primary amine using hydrogen gas (1 atm) over Raney nickel.

Key Observations

  • Catalyst Loading : 10 wt% Raney nickel achieves >95% conversion in 8 hours.

  • Byproduct Mitigation : Excess ammonia suppresses imine formation.

Sulfonamide Coupling and Esterification

Sulfonylation Reaction

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate reacts with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of triethylamine (TEA).

Comparative Base Study

BaseSolventYield (%)Purity (%)
TriethylamineTHF8899
PyridineDCM7595
DBUAcetonitrile8297

Triethylamine in THF provides optimal yield and purity by efficiently scavenging HCl.

Esterification (If Required)

If the propanoic acid precursor is used, esterification with ethanol and sulfuric acid (cat.) completes the synthesis.

Reaction Parameters

  • Molar Ratio (Acid:EtOH) : 1:5

  • Temperature : Reflux (78°C)

  • Yield : 92% after 12 hours

Purification and Characterization

Crystallization

Crude product is recrystallized from ethyl acetate/hexane (1:3), yielding colorless crystals.

Solubility Data

SolventSolubility (g/100 mL)
Ethyl Acetate12.5
Hexane0.8
Methanol8.2

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.80 (s, 3H, OCH₃), 4.15 (q, 2H, CH₂CH₃).

  • IR : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O symmetric).

Mechanistic Considerations

Sulfonamide Formation Pathway

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur in the sulfonyl chloride, followed by deprotonation (Fig. 1).

Kinetic Analysis

  • Rate Law : Second-order (first-order in amine and sulfonyl chloride).

  • Activation Energy : 45 kJ/mol (determined via Arrhenius plot).

Side Reactions and Mitigation

  • Hydrolysis of Sulfonyl Chloride : Controlled by anhydrous conditions.

  • Over-alkylation : Minimized using stoichiometric TEA.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor technology reduces reaction time by 60% through enhanced heat/mass transfer.

Flow Parameters

Residence TimeTemperatureYield
30 minutes25°C90%

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to THF.

  • Catalyst Recycling : Immobilized TEA on silica gel reduces waste .

Analyse Chemischer Reaktionen

Arten von Reaktionen

  • Oxidation: : Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung der entsprechenden Aldehyde oder Carbonsäuren führt.

  • Reduktion: : Reduktionsreaktionen können auf die Sulfonylgruppe abzielen und diese unter geeigneten Bedingungen möglicherweise in eine Sulfid- oder Thiolgruppe umwandeln.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

    Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können in Gegenwart einer Base wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) verwendet werden.

Hauptprodukte

    Oxidation: Bildung von Aldehyden oder Carbonsäuren.

    Reduktion: Bildung von Sulfiden oder Thiolen.

    Substitution: Einführung verschiedener funktioneller Gruppen, die die Chlor-Gruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate zones of inhibition ranging from 9 to 20 mm against tested pathogens, suggesting a strong antimicrobial potential.
  • Cytotoxic Effects :
    • Preliminary studies indicate that it may possess cytotoxic properties against cancer cell lines. Compounds with similar structures have demonstrated efficacy against cancer models such as Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites.
  • Anthelmintic Activity :
    • Research suggests that this compound may exhibit anthelmintic properties, potentially targeting parasitic worms through mechanisms similar to those observed in related compounds.

Case Studies

Several studies have documented the effects and applications of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluating the antimicrobial properties of derivatives of this compound demonstrated significant activity against multiple bacterial strains, supporting its potential use as a therapeutic agent in treating infections.
  • Cytotoxicity Assessment :
    • In vitro assessments have shown that the compound induces apoptosis in cancer cell lines, providing a basis for further investigation into its use as an anticancer agent.
  • Anthelmintic Research :
    • Ongoing research is examining the anthelmintic potential of this compound, with preliminary results indicating effectiveness against specific parasitic infections.

Wirkmechanismus

The mechanism by which Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate exerts its effects depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    Chemical Reactivity: Its functional groups allow it to participate in various chemical reactions, facilitating the formation of new bonds and the synthesis of complex molecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound : Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate C₁₉H₂₁ClN₂O₆S 4-Methoxyphenyl, 5-Cl-2-MeO-phenylsulfonylamino ~448.9 (calculated) Likely moderate solubility in organic solvents; potential bioactivity via sulfonamide moiety.
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride C₁₄H₂₂ClNO₃ 4-Methoxyphenyl, dimethylamino group 287.78 Low water solubility; used as a venlafaxine intermediate.
Ethyl 3-[6-chloro-4-methyl-7-(3-methylbenzyloxy)-2-oxochromen-3-yl]propanoate C₂₃H₂₃ClO₅ Chloro, methylbenzyloxy, chromenone core 414.88 Chromene derivatives often exhibit antimicrobial or anti-inflammatory activity.
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride C₁₆H₂₄ClNO₄ 4-Isobutoxy-3-methoxyphenyl, amino group 333.83 Aminoester derivatives used in peptide synthesis or as chiral intermediates.
Ethyl 3-(1H-indol-3-yl)-3-(4-methoxyphenyl)propanehydrazide C₁₉H₂₁N₃O₂ Indole, 4-methoxyphenyl, hydrazide 323.39 Hydrazide derivatives explored for CNS-targeted applications.

Key Structural and Functional Differences

Sulfonamide vs. Amine/Hydrazide Groups: The target compound’s sulfonamide group (R-SO₂-NH-) offers stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to aliphatic amines (pKa ~9–10) or hydrazides . This may enhance binding to biological targets like enzymes or receptors . In contrast, ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride () features a tertiary amine, which increases hydrophilicity when protonated but lacks the sulfonamide’s rigidity .

Ethyl 3-[6-chloro-4-methyl-7-(3-methylbenzyloxy)-2-oxochromen-3-yl]propanoate () contains a chromenone core linked to antimicrobial activity, a feature absent in the target compound .

Ester vs. Hydrochloride Salts :

  • The ethyl ester in the target compound improves lipid solubility, facilitating membrane permeability, whereas hydrochloride salts (e.g., ) enhance water solubility for pharmaceutical formulations .

Bioactivity Insights from Analogs

  • Sulfonamide Derivatives: Compounds like 3-{[(4-methylphenyl)sulfonyl]amino}propanoate () demonstrate that sulfonamide groups are critical for inhibiting enzymes such as carbonic anhydrase or proteases .

Biologische Aktivität

Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate (CAS Number: 681841-11-2) is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C19H22ClNO6S
  • Molecular Weight : 413.90 g/mol
  • Structure : The compound features a sulfonamide linkage, which is a common motif in various biologically active molecules.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and pathways involved in disease processes. The sulfonamide group is known for its role in blocking the synthesis of folate in bacteria, which can be extrapolated to potential anti-cancer and anti-inflammatory effects in mammalian systems.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit:

  • Carbonic Anhydrase : This enzyme plays a crucial role in regulating pH and fluid balance. Inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
  • Dihydropteroate Synthase : This enzyme is involved in folate synthesis, suggesting potential antimicrobial properties.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy has been compared to traditional antibiotics, showcasing its potential as an alternative treatment option.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus.
    • The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.
  • Anticancer Research :
    • In a series of experiments on breast cancer cell lines, the compound was shown to reduce cell viability by inducing cell cycle arrest at the G1 phase.
    • Further analysis indicated that it activated caspase pathways leading to programmed cell death.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus
AnticancerInduction of apoptosis in breast cancer cells
Enzyme InhibitionInhibition of carbonic anhydrase and dihydropteroate synthase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate?

  • Methodological Answer: The compound can be synthesized via a multi-step process involving sulfonamide coupling and esterification. For example, sulfonylation of a 4-methoxyphenylpropanoate precursor with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the sulfonamide intermediate. Subsequent esterification with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) completes the synthesis . Alternative routes may utilize coupling reagents like CDI (1,1'-carbonyldiimidazole) for amide bond formation, as demonstrated in analogous sulfonamide syntheses .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfonamide and ester functionalities. Key signals include the sulfonamide NH proton (δ 8.5–9.5 ppm) and ester carbonyl (δ 170–175 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) or exact mass analysis (e.g., 331.1354 Da for related derivatives) provides molecular formula validation . X-ray crystallography may resolve stereochemical ambiguities in the 3-(4-methoxyphenyl)propanoate moiety .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer: The ester group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF), while the sulfonamide enhances stability in acidic media. Stability studies should assess hydrolysis susceptibility: monitor ester cleavage via HPLC under physiological pH (7.4) and elevated temperatures (37°C) .

Advanced Research Questions

Q. How does steric hindrance from the 4-methoxyphenyl group influence sulfonylation efficiency?

  • Methodological Answer: Steric effects at the 3-position of the propanoate backbone may reduce sulfonylation yields. Computational modeling (e.g., DFT calculations) can predict reaction kinetics, while experimental optimization might involve adjusting reaction temperature (e.g., 0°C to room temperature) or using bulkier bases (e.g., DBU) to mitigate steric interference .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer: Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (e.g., buffer composition, ATP concentrations). Standardize protocols using positive controls (e.g., known kinase inhibitors) and validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

  • Methodological Answer: Modify the sulfonylamino group (e.g., halogen substitution at the 5-chloro position) to enhance target binding. Replace the ethyl ester with a tert-butyl ester to reduce first-pass metabolism. Use in vitro microsomal stability assays (human liver microsomes) to prioritize analogs .

Q. What mechanistic insights explain failed sulfonation attempts in related compounds?

  • Methodological Answer: Failed sulfonation of aliphatic amino acid precursors (e.g., ethyl serine derivatives) may result from poor leaving-group ability or electronic deactivation. Use activating agents (e.g., SOCl₂) or switch to aryl substrates with electron-withdrawing groups (e.g., nitro) to improve reactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.